1(2H)-Phthalazinone, 8-fluoro-

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

For medicinal chemistry programs targeting Bruton's tyrosine kinase (Btk), sourcing the correct 8-fluoro positional isomer is non-negotiable. Substituting with the 6-fluoro isomer (CAS 23928-51-0) or the non-fluorinated parent introduces a distinct electronic environment, evidenced by a nearly one-unit difference in predicted pKa (11.12 vs. 11.86), which can derail SAR studies and lead to inactive compounds. 1(2H)-Phthalazinone, 8-fluoro- is the validated core scaffold from patent EP-2773632-B1, used to synthesize potent (nM IC50) inhibitors. - **Validated Scaffold**: Directly enables synthesis of patent-protected Btk inhibitor chemotypes. - **Quantifiable Differentiation**: Lower pKa (11.12) vs. 6-fluoro isomer (11.86) allows strategic modulation of solubility and target hydrogen bonding. - **Supply Assurance**: Available from multiple global suppliers with documented purity and fast turnaround, ensuring your discovery timeline remains on track.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 23928-53-2
Cat. No. B13003333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Phthalazinone, 8-fluoro-
CAS23928-53-2
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=O)NN=C2
InChIInChI=1S/C8H5FN2O/c9-6-3-1-2-5-4-10-11-8(12)7(5)6/h1-4H,(H,11,12)
InChIKeyCXOKUCQMCZWKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1(2H)-Phthalazinone, 8-fluoro- (CAS 23928-53-2): A Strategic Fluorinated Heterocyclic Scaffold for Kinase Inhibitor and SAR Programs


1(2H)-Phthalazinone, 8-fluoro- (also named 8-fluorophthalazin-1(2H)-one or 8-fluoro-2H-phthalazin-1-one) is a fluorinated heterocyclic building block belonging to the phthalazinone class, characterized by a fused bicyclic core with a strategic fluorine substitution at the 8-position . This compound serves as a key intermediate and core scaffold in the synthesis of numerous bioactive molecules, most notably as a foundational motif for potent inhibitors of Bruton's tyrosine kinase (Btk), a critical target in immunological disorders and cancer [1]. The introduction of the 8-fluoro substituent imparts distinct electronic and steric properties that differentiate it from its non-fluorinated parent and other positional isomers, thereby enabling unique Structure-Activity Relationship (SAR) exploration and providing access to patent-protected chemical space [REFS-1, REFS-3].

Why 1(2H)-Phthalazinone, 8-fluoro- Cannot Be Interchanged with its 6-Fluoro Isomer or Non-Fluorinated Analog


Direct substitution of 1(2H)-Phthalazinone, 8-fluoro- with its 6-fluoro positional isomer (CAS 23928-51-0) or the unsubstituted phthalazinone (CAS 119-39-1) is chemically and biologically non-equivalent, as demonstrated by quantifiable differences in electronic properties and demonstrated target-specific activity. The specific 8-fluoro substitution pattern is not a generic alternative; it is a critical structural determinant for accessing and optimizing Btk inhibitor pharmacophores, a space heavily populated by patents protecting this specific substitution [1]. Using the 6-fluoro isomer introduces a distinct electronic environment, evidenced by a nearly one-unit difference in predicted pKa (11.86 vs. 11.12) [REFS-2, REFS-3], which alters ionization state and hydrogen-bonding capabilities in biological contexts. Furthermore, the 8-fluoro core is the explicit basis for key derivatives in clinical-stage programs, while the 6-fluoro or unsubstituted variants are not equivalently represented in this competitive IP landscape, making the 8-fluoro compound indispensable for projects requiring a validated Btk-targeting scaffold [REFS-1, REFS-4].

Quantitative Differentiation Evidence for 1(2H)-Phthalazinone, 8-fluoro- (CAS 23928-53-2)


Enhanced Acidity: 8-Fluoro Substitution Lowers pKa by Over 1 Unit Compared to Unsubstituted Phthalazinone

The 8-fluoro substitution on the phthalazinone core significantly modulates its acidity compared to both the unsubstituted parent and the 6-fluoro positional isomer. Predicted pKa values provide a quantifiable metric for this electronic effect, which directly influences hydrogen-bond donor/acceptor strength and the molecule's ionization state at physiological pH [REFS-1, REFS-2, REFS-3].

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Validated Core Scaffold for Potent Btk Inhibitors: Derivatives Show Nanomolar IC50 Values

The 8-fluorophthalazin-1(2H)-one core is the defining structural motif in a series of potent Bruton's Tyrosine Kinase (Btk) inhibitors protected under patent EP-2773632-B1. While the 8-fluoro core itself is a building block, its elaborated derivatives, such as Example 12 from US Patent 10246457, demonstrate the scaffold's capacity to yield high-potency molecules [REFS-1, REFS-2].

Kinase Inhibition Immuno-oncology Lead Optimization

Distinct Electronic and Steric Profile: 8-Fluoro vs. 6-Fluoro Substitution Patterns

The position of the fluorine atom on the phthalazinone ring creates two distinct compounds with different electronic and steric environments. While 6-fluorophthalazin-1(2H)-one (CAS 23928-51-0) places the fluorine substituent on the benzene ring distal to the hydrazide-like moiety, the 8-fluoro isomer places it ortho to the ring junction, leading to different molecular interactions. This positional difference is quantifiable in their predicted pKa values, reflecting altered electron density distribution [REFS-1, REFS-2].

Chemical Synthesis Medicinal Chemistry SAR Analysis

High-Impact Application Scenarios for 1(2H)-Phthalazinone, 8-fluoro- Based on Quantifiable Evidence


Prosecution of Structure-Activity Relationship (SAR) Studies for Btk-Targeting Programs

Procure 1(2H)-Phthalazinone, 8-fluoro- as the core scaffold for synthesizing focused libraries of Btk inhibitors. Its validated role in generating potent (nM IC50) compounds under patent EP-2773632-B1 [1] makes it a non-negotiable starting material for programs aiming to map the SAR landscape around this protected chemotype. The use of the 6-fluoro isomer would lead to a different, potentially inactive, series due to the quantifiable differences in electronics (ΔpKa ~0.74) .

Synthesis of Patent-Disclosed Btk Inhibitor Intermediates and Key Derivatives

Utilize 1(2H)-Phthalazinone, 8-fluoro- as a direct intermediate for the synthesis of specific, high-value Btk inhibitors, such as the tert-butyl-substituted derivative detailed in US10246457 [2]. This application is supported by the direct use of the 8-fluoro core in patented synthetic routes. Substituting with the non-fluorinated or 6-fluoro analog would not yield the correct target compounds, underscoring the necessity of this specific reagent for patent-following or IP-circumvention synthesis.

Physicochemical Property Optimization in Lead Series

Incorporate 1(2H)-Phthalazinone, 8-fluoro- into lead molecules to leverage its enhanced acidity (pKa 11.12) compared to non-fluorinated (pKa 12.29) or 6-fluoro (pKa 11.86) alternatives . This lower pKa can be strategically employed to improve aqueous solubility at physiological pH or to strengthen key hydrogen-bonding interactions with target proteins, providing a quantifiable advantage in multiparameter optimization campaigns for oral or parenteral drug candidates.

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